PF-01247324

Description

Properties

IUPAC Name |

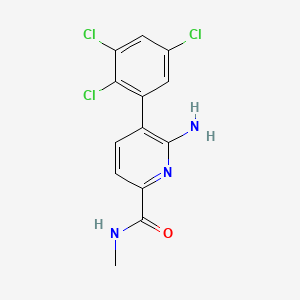

6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPIUHDCRVYDAEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC(=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470208 | |

| Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875051-72-2 | |

| Record name | 6-Amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of PF-01247324

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-01247324 is a novel, orally bioavailable small molecule that has demonstrated significant potential in preclinical models of pain. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its molecular target, cellular effects, and in vivo efficacy. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's pharmacological profile.

Core Mechanism of Action: Selective Blockade of the Nav1.8 Sodium Channel

The principal mechanism of action of this compound is the selective inhibition of the voltage-gated sodium channel subtype 1.8 (Nav1.8).[1][2][3][4] The Nav1.8 channel, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) sodium channel highly expressed in the small-diameter sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglia.[1][5][6] These neurons are critical for the transmission of nociceptive signals.

This compound exhibits a high degree of selectivity for Nav1.8 over other sodium channel subtypes, which is a key attribute for minimizing off-target effects.[1][2][3][7] The compound's blockade of Nav1.8 is both frequency- and state-dependent, indicating a preferential interaction with channels in the open or inactivated states.[1][2] This property is significant as it suggests that this compound may have a more pronounced effect on rapidly firing neurons, a characteristic of neurons involved in chronic pain states.

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in nociceptive neurons.

Quantitative Data: In Vitro Potency and Selectivity

The inhibitory activity of this compound has been quantified using patch-clamp electrophysiology on both recombinant human channels expressed in HEK293 cells and native channels in dorsal root ganglion (DRG) neurons.

| Target | Species | Cell Type | IC50 (nM) | Selectivity vs. hNav1.8 | Reference |

| hNav1.8 | Human | Recombinant (HEK293) | 196 | - | [2][3][4] |

| Human TTX-R Current | Human | Native (DRG Neurons) | 331 | - | [2][4] |

| Rat TTX-R Current | Rat | Native (DRG Neurons) | 448 | - | [1][2] |

| Mouse TTX-R Current | Mouse | Native (DRG Neurons) | 530 | - | [1] |

| hNav1.5 | Human | Recombinant | ~10,000 | >50-fold | [1][2] |

| hNav1.7 | Human | Recombinant | ~18,000 | ~100-fold | [1][2] |

| hNav1.2 | Human | Recombinant | ~10,000 - 18,000 | ~65-fold | [1][2] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To determine the potency and selectivity of this compound on voltage-gated sodium channels.

Cell Lines:

-

Human Embryonic Kidney (HEK293) cells stably expressing recombinant human Nav1.8, Nav1.2, Nav1.5, or Nav1.7 channels.

-

Primary cultures of dorsal root ganglion (DRG) neurons from rats, mice, and humans.

General Protocol:

-

Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics. For transient transfections, a suitable transfection reagent like Lipofectamine is used to introduce the plasmid DNA encoding the sodium channel subunit of interest.

-

Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at room temperature.

-

External Solution (example): 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 10 mM glucose, with the pH adjusted to 7.4 with NaOH.

-

Internal Solution (example): 140 mM CsF, 10 mM NaCl, 1 mM EGTA, and 10 mM HEPES, with the pH adjusted to 7.3 with CsOH.

-

-

Voltage Protocol: To assess the potency of this compound, cells are held at a holding potential corresponding to the half-inactivation voltage of the specific channel subtype being studied. This allows for a more accurate assessment of the drug's effect on the channel's availability.

-

Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the inhibition of the sodium current. The IC50 values are then calculated by fitting the data to a Hill equation.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

In Vivo Efficacy: Rodent Models of Pain

This compound has demonstrated analgesic effects in rodent models of both inflammatory and neuropathic pain.[1][2]

1. Inflammatory Pain Model: Carrageenan-Induced Thermal Hyperalgesia

Objective: To assess the effect of this compound on inflammatory pain.

Protocol:

-

Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1-2% in saline) is administered into the plantar surface of one hind paw of a rat.

-

Drug Administration: this compound or vehicle is administered orally at various doses.

-

Assessment of Thermal Hyperalgesia: The Hargreaves test is used to measure the paw withdrawal latency to a radiant heat source. A shortened latency in the carrageenan-injected paw compared to the contralateral paw indicates thermal hyperalgesia. The ability of this compound to increase this latency is a measure of its analgesic efficacy.

2. Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

Objective: To evaluate the effect of this compound on neuropathic pain.

Protocol:

-

Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of a rat are tightly ligated with silk suture. This procedure leads to the development of mechanical allodynia in the ipsilateral paw.

-

Drug Administration: this compound or vehicle is administered orally.

-

Assessment of Mechanical Allodynia: The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus. A set of calibrated von Frey filaments are applied to the plantar surface of the hind paw. A reduced withdrawal threshold in the nerve-ligated paw indicates mechanical allodynia. The efficacy of this compound is determined by its ability to increase this withdrawal threshold.

Caption: Logical workflow of in vivo pain model experiments.

Conclusion

This compound is a potent and selective blocker of the Nav1.8 voltage-gated sodium channel. Its mechanism of action is well-characterized, demonstrating state- and frequency-dependent inhibition of Nav1.8, leading to a reduction in neuronal excitability in nociceptive pathways. Preclinical studies have confirmed its efficacy in animal models of both inflammatory and neuropathic pain. The data presented in this guide underscore the potential of this compound as a therapeutic agent for the treatment of various pain states and provide a solid foundation for further research and development.

References

- 1. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iasp-pain.org [iasp-pain.org]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.axolbio.com [docs.axolbio.com]

- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 7. Assessment of Mechanical Allodynia (Von Frey Filament Test) In Mice [bio-protocol.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of PF-01247324, a novel, orally bioavailable blocker of the voltage-gated sodium channel Nav1.8. This document collates key quantitative data, details the experimental methodologies used for its characterization, and presents visual representations of its selectivity and the experimental workflow. This compound has been investigated for its potential therapeutic role in pain management, making a thorough understanding of its interaction with Nav1.8 and other sodium channel subtypes critical.[1][2][3][4][5]

Core Selectivity Profile: Quantitative Data

This compound demonstrates significant selectivity for the human Nav1.8 channel over other sodium channel subtypes. The primary method for determining this selectivity has been through patch-clamp electrophysiology on both recombinant human Nav channels expressed in cell lines and native channels in dorsal root ganglion (DRG) neurons.[1][3][6]

The compound inhibits recombinantly expressed human Nav1.8 channels with an IC50 of approximately 196 nM.[1][3][6][7] Its potency against native tetrodotoxin-resistant (TTX-R) currents, which are largely carried by Nav1.8, is 331 nM in human DRG neurons and 448 nM in rodent DRG neurons.[1][3][6] The selectivity for Nav1.8 is substantial when compared to other Nav subtypes, with a greater than 50-fold selectivity over Nav1.5 and a range of 65- to 100-fold selectivity over various tetrodotoxin-sensitive (TTX-S) channels.[1][3][6]

| Target | Cell Type/Preparation | IC50 | Fold Selectivity vs. hNav1.8 | Reference |

| hNav1.8 | Recombinant HEK293 | 196 nM | - | [1][3][7] |

| Human TTX-R Current | Native Human DRG Neurons | 311 nM | ~1.6x | [1] |

| Rodent TTX-R Current | Native Rodent DRG Neurons | 448 nM | ~2.3x | [1][3] |

| hNav1.5 | Recombinant | ~10 µM | >50x | [1][3] |

| hNav1.7 | Recombinant | ~10-18 µM | ~100x | [1][3] |

| hNav1.2 | Recombinant | ~10-18 µM | ~65x | [1] |

| hNav1.1 | Recombinant | Not specified, but >50x | >50x | [8] |

Signaling Pathway and Selectivity Visualization

The following diagram illustrates the selective action of this compound on the Nav1.8 channel, which is predominantly expressed in peripheral sensory neurons and plays a key role in nociceptive signaling.

References

- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]

PF-01247324: A Technical Guide to a Selective Nav1.8 Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PF-01247324, a selective and orally bioavailable blocker of the Nav1.8 voltage-gated sodium channel. It includes detailed information on its chemical structure, properties, mechanism of action, and key experimental data, presented for ease of use by the scientific community.

Chemical Structure and Properties

This compound is a synthetic organic compound with the IUPAC name 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide.[1] Its chemical structure and key identifying information are summarized below.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 6-amino-N-methyl-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide[1] |

| CAS Number | 875051-72-2[1][2][3] |

| Chemical Formula | C₁₃H₁₀Cl₃N₃O[1][2] |

| Molecular Weight | 330.60 g/mol [2][3] |

| SMILES | O=C(C1=NC(N)=C(C2=CC(Cl)=CC(Cl)=C2Cl)C=C1)NC[1][3] |

| InChI | InChI=1S/C13H10Cl3N3O/c1-18-13(20)10-3-2-7(12(17)19-10)8-4-6(14)5-9(15)11(8)16/h2-5H,1H3,(H2,17,19)(H,18,20)[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid powder[1] |

| Solubility | Soluble in DMSO, DMF, and Ethanol.[1][2] |

| Storage | Store at -20°C for long-term stability.[1] |

| Oral Bioavailability (Rat) | 91%[4] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective blocker of the Nav1.8 voltage-gated sodium channel.[1][3][5] Nav1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel predominantly expressed in the peripheral sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[6] This channel plays a critical role in the transmission of pain signals by contributing to the upstroke of the action potential in nociceptive neurons.[5][6]

By selectively inhibiting Nav1.8, this compound reduces the excitability of these sensory neurons, thereby attenuating the propagation of pain signals to the central nervous system.[4][5] This targeted mechanism of action makes it a promising candidate for the treatment of chronic inflammatory and neuropathic pain.[4][5]

Biological Activity and Selectivity

This compound demonstrates high selectivity for the human Nav1.8 channel over other sodium channel subtypes. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window. The inhibitory concentrations (IC₅₀) against various sodium channels are summarized below.

Table 3: In Vitro Potency and Selectivity of this compound

| Channel | IC₅₀ (µM) |

| Human Nav1.8 | 0.196[4][5][7] |

| Human DRG TTX-R currents | 0.331[4][5][7] |

| Rat DRG TTX-R currents | 0.448[5][7] |

| Human Nav1.1 | 13.4[4] |

| Human Nav1.2 | ~10-18[4][5] |

| Human Nav1.5 | ~10[4][5] |

| Human Nav1.7 | ~10-18[4][5] |

| hERG Potassium Channel | 30[2] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from Payne et al., 2015, for determining the potency of this compound on Nav1.8 channels.[4]

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 channel are cultured under standard conditions.

-

Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. The extracellular solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, and 10 HEPES, adjusted to pH 7.3 with NaOH. The intracellular solution contains (in mM): 130 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Voltage Protocol: Cells are held at a holding potential equivalent to the half-inactivation voltage (V½) of the Nav1.8 channel to ensure a consistent proportion of channels are in the inactivated state. Test pulses are applied to elicit sodium currents.

-

Drug Application: this compound, dissolved in DMSO and diluted in the extracellular solution, is perfused onto the cells at increasing concentrations.

-

Data Analysis: The peak inward sodium current is measured before and after drug application. The percentage of current inhibition is plotted against the drug concentration, and the data are fitted with the Hill equation to determine the IC₅₀ value.

In Vivo Efficacy in a Rodent Model of Inflammatory Pain

This protocol is a generalized representation of the carrageenan-induced thermal hyperalgesia model used to evaluate the analgesic effects of this compound.

Methodology:

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the testing environment.

-

Baseline Measurement: Baseline paw withdrawal latency to a thermal stimulus is measured.

-

Induction of Inflammation: Carrageenan is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

-

Drug Administration: this compound is formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water and administered via oral gavage at various doses (e.g., 10, 30, 100 mg/kg).[3]

-

Post-Treatment Measurement: Paw withdrawal latency to the thermal stimulus is measured at multiple time points after drug administration.

-

Data Analysis: The change in paw withdrawal latency from baseline is calculated for each treatment group and compared to the vehicle control group to determine the analgesic effect.

Synthesis Overview

The synthesis of this compound has been reported in the patent literature.[8] A general synthetic scheme is outlined below, highlighting the key chemical transformations.

The synthesis typically involves a key Suzuki coupling reaction to form the biaryl core, followed by functional group manipulations, including an amide bond formation, to yield the final product.

Conclusion

This compound is a valuable research tool for investigating the role of Nav1.8 in pain signaling. Its high selectivity and oral bioavailability have been demonstrated in preclinical studies, highlighting its potential as a therapeutic agent for the treatment of chronic pain conditions. The data and protocols presented in this guide are intended to facilitate further research and development in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]

- 8. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of PF-01247324: A Selective Nav1.8 Channel Blocker for Chronic Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-01247324 is a novel, selective, and orally bioavailable small molecule blocker of the voltage-gated sodium channel Nav1.8. Developed by Pfizer, this compound has emerged from discovery efforts aimed at identifying new therapeutic agents for the treatment of chronic pain.[1][2][3] The Nav1.8 channel, predominantly expressed in peripheral sensory neurons, has been identified as a key molecular target for pain therapies due to its role in action potential generation and propagation in nociceptive pathways.[1][4] This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and preclinical evaluation of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a thorough resource for researchers and professionals in the field of drug development.

Introduction: The Rationale for Targeting Nav1.8

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.8 subtype, encoded by the SCN10A gene, is a tetrodotoxin-resistant (TTX-R) channel primarily found in the dorsal root ganglion (DRG) neurons, which are key components of the peripheral pain pathway.[4] Genetic and pharmacological evidence has strongly implicated Nav1.8 in the pathophysiology of both inflammatory and neuropathic pain, making it an attractive target for the development of novel analgesics.[1][5] The development of selective Nav1.8 blockers like this compound represents a targeted approach to pain management, with the potential for improved efficacy and reduced side effects compared to non-selective sodium channel blockers.[6]

Discovery and Preclinical Development History

This compound was discovered and developed by Pfizer as part of a program to identify selective, orally bioavailable Nav1.8 inhibitors for the treatment of chronic pain.[2] The compound is of a novel chemotype and was designed to overcome the pharmacokinetic limitations of earlier Nav1.8 inhibitors, such as A-803467, which exhibited poor oral bioavailability.[7] Preclinical development of this compound has demonstrated its efficacy in various rodent models of inflammatory and neuropathic pain.[1][5][8] As of its latest public development status, this compound is in the preclinical stage of development.[2]

Mechanism of Action

This compound is a potent and selective blocker of the Nav1.8 sodium channel.[9] Its mechanism of action involves the inhibition of TTX-R currents in sensory neurons, thereby reducing neuronal excitability and attenuating the firing of action potentials.[1][5] The block of Nav1.8 channels by this compound is both frequency- and state-dependent, indicating a higher affinity for channels in the open or inactivated states, which are more prevalent during periods of high-frequency neuronal firing characteristic of pain states.[1][3][5] By selectively targeting Nav1.8, this compound is designed to dampen the signaling of pain-sensing neurons without affecting other sodium channel subtypes that are critical for normal physiological functions in the central nervous system and cardiac tissue.[5]

Quantitative Preclinical Data

The preclinical evaluation of this compound has yielded significant quantitative data regarding its potency, selectivity, pharmacokinetics, and in vivo efficacy. These data are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound

| Channel Subtype | Species | Cell Line | IC50 (nM) | Fold Selectivity vs. hNav1.8 |

| hNav1.8 | Human | HEK293 | 196 | - |

| Native hTTX-R | Human | DRG Neurons | 311 | ~1.6 |

| Native rTTX-R | Rat | DRG Neurons | 448 | ~2.3 |

| Native mTTX-R | Mouse | DRG Neurons | 530 | ~2.7 |

| hNav1.5 | Human | - | ~10,000 | >50 |

| hNav1.2 | Human | - | - | ~65 |

| hNav1.7 | Human | - | - | ~100 |

Data compiled from multiple sources.[1][3][5][9]

Table 2: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value |

| Oral Bioavailability (F) | 91% |

| Tmax | ~0.5 hours |

| Half-life | 4 hours |

| Predicted Human Half-life | ≥10 hours |

Data obtained from preclinical studies in rats.[5][6]

Table 3: In Vivo Efficacy of this compound in Rodent Pain Models

| Pain Model | Species | Dose (mg/kg, p.o.) | Efficacy |

| Carrageenan-induced Thermal Hyperalgesia | Rat | 30 | Significant |

| CFA-induced Mechanical Hyperalgesia | Rat | 30 | Significant |

| Spinal Nerve Ligation (SNL) - Mechanical Allodynia | Rat | 10 or 30 | Significant |

| Formalin-induced Pain (Phase 2) | Rat | 100 | 37% reduction in flinching |

| EAE Model of Multiple Sclerosis (Motor Coordination) | Mouse | 1000 | Significant improvement |

p.o. = per os (oral administration).[4][6][9]

Experimental Protocols

In Vitro Patch-Clamp Electrophysiology

Objective: To determine the potency and selectivity of this compound on various sodium channel subtypes.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing recombinant human Nav1.8 channels, or other Nav subtypes, were cultured under standard conditions. Dorsal root ganglion (DRG) neurons were isolated from rats, mice, or human tissue.[5]

-

Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings were performed using standard patch-clamp techniques.[5][6]

-

Voltage Protocols: To assess the inhibitory effect of this compound, cells were held at a holding potential equivalent to the half-inactivation voltage for each specific channel subtype. This allows for a more accurate assessment of pharmacological selectivity.[5]

-

Data Analysis: Concentration-response curves were generated by applying increasing concentrations of this compound, and IC50 values were calculated by fitting the data to a standard sigmoidal equation.[5]

In Vivo Rodent Models of Pain

Objective: To evaluate the analgesic efficacy of this compound in models of inflammatory and neuropathic pain.

General Methodology:

-

Animals: Male Sprague Dawley rats or CD-1 mice were used for these studies.[5] Animals were housed under standard conditions with free access to food and water. All experiments were conducted in a blinded and randomized manner.[5]

-

Drug Formulation and Administration: this compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 and administered via oral gavage.[5][9]

-

Behavioral Testing:

-

Carrageenan-induced Thermal Hyperalgesia: Paw withdrawal latency to a radiant heat source was measured before and after intraplantar injection of carrageenan.

-

Complete Freund's Adjuvant (CFA)-induced Mechanical Hyperalgesia: Paw withdrawal thresholds to mechanical stimuli (e.g., von Frey filaments) were assessed after CFA injection.

-

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain: Mechanical allodynia was evaluated by measuring paw withdrawal thresholds in response to mechanical stimulation in animals that had undergone SNL surgery.[4]

-

Formalin Test: The number of flinching and licking behaviors was quantified following the injection of a dilute formalin solution into the paw.[5]

-

Visualizations

Signaling Pathway Diagram

Caption: Role of Nav1.8 in the pain signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: Preclinical development workflow for this compound.

Logical Relationship Diagram

Caption: Logical relationship of this compound's properties to its therapeutic potential.

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective Nav1.8 channel blockers for the treatment of chronic pain. Its high selectivity and oral bioavailability address key limitations of earlier compounds in this class. The robust preclinical data demonstrate its potential to effectively manage both inflammatory and neuropathic pain states. Future development will likely focus on clinical trials to establish the safety, tolerability, and efficacy of this compound in human patients suffering from chronic pain conditions. The successful clinical translation of this compound or similar Nav1.8-selective blockers could provide a much-needed, targeted therapeutic option for a large and underserved patient population.

References

- 1. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]

- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

Target Validation of PF-01247324 in Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of PF-01247324, a selective blocker of the Nav1.8 voltage-gated sodium channel, for the treatment of pain. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying biological pathways.

Core Concept: Targeting Nav1.8 for Analgesia

Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, particularly the small-diameter C-fibers and Aδ-fibers that are responsible for transmitting pain signals (nociception)[1][2][3]. In chronic pain states, such as inflammatory and neuropathic pain, the expression and activity of Nav1.8 channels are often upregulated, contributing to neuronal hyperexcitability and spontaneous firing, which manifest as persistent pain[3].

This compound is a potent and selective small molecule inhibitor of the Nav1.8 channel[1][4][5]. By blocking Nav1.8, this compound reduces the influx of sodium ions into nociceptive neurons, thereby dampening their excitability and inhibiting the transmission of pain signals from the periphery to the central nervous system[1][4]. This targeted approach is anticipated to provide effective pain relief with a reduced risk of the central nervous system and cardiovascular side effects associated with non-selective sodium channel blockers[6][7].

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, demonstrating its potency, selectivity, and efficacy.

Table 1: In Vitro Potency and Selectivity of this compound [1][4][5][8]

| Target | Species | Cell Type | Assay | IC50 |

| hNav1.8 | Human | Recombinant HEK293 | Patch-clamp electrophysiology | 196 nM |

| Native TTX-R Current | Human | Dorsal Root Ganglion (DRG) Neurons | Patch-clamp electrophysiology | 331 nM |

| Native TTX-R Current | Rat | Dorsal Root Ganglion (DRG) Neurons | Patch-clamp electrophysiology | 448 nM |

| hNav1.5 | Human | Recombinant | Patch-clamp electrophysiology | ~10 µM (>50-fold selectivity) |

| hNav1.7 | Human | Recombinant | Patch-clamp electrophysiology | ~10-18 µM (>100-fold selectivity) |

| hNav1.2 | Human | Recombinant | Patch-clamp electrophysiology | ~10-18 µM (~65-fold selectivity) |

TTX-R: Tetrodotoxin-resistant

Table 2: In Vivo Efficacy of this compound in Rodent Pain Models [1][6]

| Pain Model | Species | Endpoint | Active Dose (Oral) | Efficacy |

| Inflammatory Pain (Carrageenan) | Rat | Thermal Hyperalgesia | 30 mg/kg | Significant reversal |

| Inflammatory Pain (CFA) | Rat | Mechanical Hyperalgesia | 30 mg/kg | Significant reversal |

| Neuropathic Pain (Spinal Nerve Ligation) | Rat | Tactile Allodynia | 10 and 30 mg/kg | Significant reversal |

CFA: Complete Freund's Adjuvant

Signaling and Experimental Workflows

The following diagrams illustrate the role of Nav1.8 in pain signaling and the experimental approach to validate this compound as a Nav1.8 blocker.

Caption: Role of Nav1.8 in pain signaling and inhibition by this compound.

Caption: Experimental workflow for the validation of this compound.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of the key experimental protocols used to validate this compound's action on Nav1.8 in pain pathways.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp[1]

This technique is used to measure the ion currents flowing through the Nav1.8 channel in single cells, allowing for the direct assessment of channel blockade by this compound.

-

Cell Preparations:

-

Recombinant Human Channels: Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel (hNav1.8). This allows for the isolated study of the specific channel subtype.

-

Native Channels: Dorsal Root Ganglion (DRG) neurons harvested from rats or humans. These neurons endogenously express Nav1.8 and provide a more physiologically relevant system.

-

-

Recording Configuration: Whole-cell voltage-clamp configuration.

-

Voltage Protocol: Cells are typically held at a negative membrane potential (e.g., -100 mV) to keep the channels in a closed state. Depolarizing voltage steps (e.g., to 0 mV) are then applied to open the channels and elicit an inward sodium current. To assess state-dependent block, protocols with varying frequencies of stimulation or different holding potentials are used.

-

Data Analysis: The peak sodium current is measured before and after the application of different concentrations of this compound. The concentration-response curve is then fitted to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the current. Selectivity is determined by performing similar experiments on cells expressing other Nav channel subtypes.

In Vivo Rodent Models of Pain[1][6]

These models are used to assess the analgesic efficacy of this compound in a living organism, providing crucial information about its potential therapeutic utility.

-

Inflammatory Pain Models:

-

Carrageenan-induced Thermal Hyperalgesia: An intraplantar injection of carrageenan into the hind paw of a rat induces a localized inflammatory response and a heightened sensitivity to heat. The latency to paw withdrawal from a radiant heat source is measured to assess thermal hyperalgesia.

-

Complete Freund's Adjuvant (CFA)-induced Mechanical Hyperalgesia: An intraplantar injection of CFA induces a more persistent inflammatory state. Mechanical sensitivity is measured using von Frey filaments, which apply a calibrated force to the paw. The paw withdrawal threshold is determined to assess mechanical hyperalgesia.

-

-

Neuropathic Pain Model:

-

Spinal Nerve Ligation (SNL): The L5 spinal nerve of a rat is tightly ligated, which leads to the development of tactile allodynia—a state where a normally non-painful stimulus (like light touch) is perceived as painful. Tactile allodynia is assessed using von Frey filaments.

-

-

Drug Administration and Testing:

-

This compound is administered orally at various doses.

-

Pain behaviors are assessed at different time points after drug administration to determine the onset and duration of the analgesic effect.

-

A vehicle control group is used to account for any non-specific effects of the drug formulation or administration procedure. A positive control, such as gabapentin, is often included for comparison[1].

-

Conclusion

The selective Nav1.8 channel blocker, this compound, has demonstrated robust target engagement and efficacy in preclinical models of inflammatory and neuropathic pain[1][4][8]. The quantitative data from in vitro electrophysiology confirm its potent and selective inhibition of the Nav1.8 channel[1][5]. Furthermore, in vivo studies in rodent models have shown that oral administration of this compound can significantly reverse pain behaviors[1][6]. Collectively, these findings provide strong validation for Nav1.8 as a therapeutic target for pain and establish this compound as a promising candidate for the development of a novel analgesic. The methodologies outlined in this guide provide a framework for the continued investigation of Nav1.8-targeted therapies.

References

- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]

- 8. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a critical player in the pathophysiology of neuropathic pain. Predominantly expressed in peripheral nociceptive neurons, this tetrodotoxin-resistant (TTX-R) channel is integral to the generation and propagation of action potentials that signal pain. In neuropathic states, alterations in the expression, localization, and biophysical properties of Nav1.8 lead to neuronal hyperexcitability, a key driver of chronic pain symptoms like allodynia and hyperalgesia. This guide provides an in-depth examination of the molecular function of Nav1.8, its dysregulation following nerve injury, and its validation as a premier therapeutic target. We detail key experimental protocols for its study, present quantitative data from preclinical and clinical research, and illustrate core concepts through structured diagrams to support the ongoing development of selective Nav1.8 inhibitors as a novel class of non-opioid analgesics.

Introduction: Nav1.8 as a Key Nociceptive Transducer

Voltage-gated sodium channels (VGSCs) are fundamental to the initiation and propagation of action potentials in excitable cells. Among the nine known subtypes, Nav1.8 holds a unique position in pain research. It is preferentially expressed in the small- to medium-diameter sensory neurons of the dorsal root ganglia (DRG), trigeminal ganglia, and vagal afferents—the very neurons responsible for transmitting noxious stimuli.[1][2][3][4]

Nav1.8 is responsible for the majority of the sodium current that underlies the upstroke of the action potential in these nociceptive neurons.[5] Its distinct biophysical properties, including resistance to tetrodotoxin (TTX), slow inactivation kinetics, and rapid recovery from inactivation (repriming), enable sustained, high-frequency firing in response to painful stimuli.[4][5][6] Genetic evidence from humans, where gain-of-function mutations in the SCN10A gene are linked to painful small fiber neuropathies, strongly implicates Nav1.8 in the maintenance of chronic pain.[1][7][8] This specific expression pattern and functional role make Nav1.8 an attractive therapeutic target, promising analgesia with a potentially reduced risk of central nervous system (CNS) or cardiovascular side effects associated with non-selective sodium channel blockers.[2][9]

The Pathophysiological Role of Nav1.8 in Neuropathic Pain

Nerve injury triggers a cascade of molecular and cellular changes in sensory neurons that culminate in the hyperexcitability underlying neuropathic pain. Nav1.8 is central to this maladaptive plasticity. Its contribution is multifaceted, involving changes in expression, a strategic redistribution within the neuron, and functional modifications of its channel gating properties.

Altered Expression and Trafficking

The impact of nerve injury on the overall expression of Nav1.8 in the DRG is complex, with some studies reporting an increase in Nav1.8 mRNA and protein, while others show a decrease, particularly in the somas of injured neurons.[10] However, a critical finding is the redistribution of the channel. Following nerve injury, Nav1.8 channels accumulate at sites of injury and in the axons of adjacent, uninjured C-fibers.[11][12] This ectopic accumulation creates new, hyperexcitable domains capable of generating spontaneous, pathological action potentials, contributing directly to ongoing pain and hypersensitivity.[13]

Functional Dysregulation and Neuronal Hyperexcitability

In neuropathic pain models, Nav1.8 channels exhibit significant shifts in their biophysical properties. These changes invariably favor a state of increased excitability. For instance, studies in chronic constriction injury (CCI) models show a hyperpolarizing (leftward) shift in the voltage-dependence of inactivation, meaning the channels remain available for opening at more negative membrane potentials.[10] Computational modeling and electrophysiological studies confirm that a leftward shift in the channel's activation state is a dominant factor in decreasing the action potential threshold and promoting the repetitive firing characteristic of neuropathic pain.[14] This functional upregulation transforms nociceptors from high-threshold sensors of noxious stimuli into spontaneously active drivers of chronic pain.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies, illustrating the profound changes to Nav1.8 in neuropathic and inflammatory pain states and the efficacy of selective blockers.

Table 1: Electrophysiological Alterations of Nav1.8 in Pain Models

| Pain Model | Animal | Key Finding | Magnitude of Change | Reference(s) |

| Chronic Constriction Injury (CCI) | Rat | Hyperpolarizing shift in steady-state inactivation | ~10 mV leftward shift | [10] |

| Chronic Constriction Injury (CCI) | Rat | Depolarizing shift in steady-state activation | ~5.3 mV rightward shift | [10] |

| Vincristine-induced Neuropathy | Mouse | Increased Nav1.8 current; Hyperpolarizing shift in activation | Current increased; Activation shifted to more negative potentials | [10] |

| CFA-induced Inflammation | Rat | Increased Nav1.8 current density in large DRG neurons | From -49.6 ± 2.4 pA/pF (sham) to -108.1 ± 1.5 pA/pF (day 14) | [15] |

| CFA-induced Inflammation | Rat | Hyperpolarizing shift in activation and inactivation | Significant leftward shifts in voltage-dependence | [10][15] |

| Cancer-induced Bone Pain (MRMT-1) | Rat | Increased Nav1.8 current density in DRG neurons | From ~74 pA/pF (control) to ~136 pA/pF (cancer) | [5][16] |

Table 2: Efficacy of Selective Nav1.8 Blockers in Preclinical Models

| Compound | Pain Model | Animal | Efficacy Endpoint | Outcome | Reference(s) |

| A-803467 | Spinal Nerve Ligation (SNL) | Rat | Reversal of mechanical allodynia | Significant reversal of paw withdrawal threshold | [17] |

| A-803467 | Complete Freund's Adjuvant (CFA) | Rat | Reversal of thermal hyperalgesia | Significant reversal of paw withdrawal latency | [17] |

| PF-01247324 | Spinal Nerve Ligation (SNL) | Rat | Attenuation of mechanical allodynia | Significant attenuation | [1] |

| A-887826 | Spinal Nerve Ligation (SNL) | Rat | Attenuation of allodynia | Significant attenuation | [1] |

| VX-548 | Diabetic Peripheral Neuropathy (Phase II) | Human | Reduction in pain score (NPRS) over 12 weeks | Statistically significant reduction in pain compared to placebo | [10] |

| VX-150 | Small Fiber Neuropathy (SFN) (Phase II) | Human | Reduction in pain score over 6 weeks | Statistically significant attenuation of pain | [1][10] |

Key Experimental Methodologies

Studying the role of Nav1.8 requires a multi-faceted approach combining animal models, behavioral testing, electrophysiology, and histology.

Animal Models of Neuropathic Pain

-

Spinal Nerve Ligation (SNL):

-

Objective: To create a model of neuropathic pain by selectively injuring spinal nerves that contribute to the sciatic nerve.

-

Procedure: Under anesthesia, an incision is made to expose the L5 and L6 spinal nerves. These nerves are tightly ligated with silk suture distal to the DRG. The wound is then closed. This procedure results in robust and long-lasting mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.[18]

-

-

Chronic Constriction Injury (CCI):

-

Objective: To model neuropathic pain through loose constriction of the sciatic nerve, inducing inflammation and axonal damage.

-

Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures (using chromic gut suture) are tied around the nerve with ~1 mm spacing. The constriction should be minimal, just enough to evoke brief twitching. The muscle and skin are then closed in layers.[18]

-

Electrophysiological Recording of Nav1.8 Currents

-

Objective: To isolate and characterize TTX-resistant Nav1.8 currents from dissociated DRG neurons using whole-cell patch-clamp electrophysiology.

-

Protocol:

-

Neuron Dissociation: DRGs are harvested from rodents and dissociated into single cells using a combination of enzymatic (e.g., collagenase, trypsin) and mechanical trituration. Neurons are plated on coated coverslips and cultured for 24-72 hours.[19]

-

Solutions:

-

Recording Procedure:

-

Small-diameter neurons (<25 µm) are targeted for recording.

-

To isolate Nav1.8 from Nav1.9, a prepulse protocol is often used. A 500 ms depolarizing prepulse to -40 mV or -30 mV will inactivate Nav1.9 channels, allowing for the subsequent recording of Nav1.8 currents upon a test pulse (e.g., to 0 mV).[16][19]

-

Voltage-Clamp Protocol (I-V Curve): From a holding potential of -100 mV, apply a series of depolarizing steps (e.g., from -60 mV to +40 mV) to elicit currents and determine the current-voltage relationship.[21]

-

State-Dependence Protocol: To assess block of the inactivated state, a conditioning pulse (e.g., to -30 mV for 500 ms) is applied before the test pulse to 0 mV in the presence of the test compound.[19]

-

-

Immunohistochemistry (IHC) for Nav1.8 Localization

-

Objective: To visualize the expression and subcellular localization of Nav1.8 protein in DRG and nerve tissue.

-

Protocol:

-

Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). DRG and sciatic nerve tissues are dissected and post-fixed in PFA, then cryoprotected in a sucrose solution.

-

Sectioning: Tissues are embedded, frozen, and sectioned using a cryostat (e.g., 10-14 µm sections).

-

Staining:

-

Sections are permeabilized (e.g., with Triton X-100) and blocked (e.g., with normal goat serum) to prevent non-specific binding.

-

Incubate with a primary antibody specific to Nav1.8 overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

(Optional) Co-stain with neuronal markers like NF200 (for myelinated A-fibers) or IB4 (for non-peptidergic C-fibers) to identify specific neuronal populations.[22][23]

-

-

Imaging: Sections are mounted with an anti-fade medium and imaged using confocal microscopy. Fluorescence intensity and co-localization are quantified using image analysis software.

-

Conclusion and Future Directions

The convergence of evidence from human genetics, preclinical pain models, and clinical trials has solidified Nav1.8's position as a high-value, validated target for neuropathic pain.[24] The channel's restricted expression profile and its fundamental role in driving nociceptor hyperexcitability make it an ideal candidate for developing selective, non-addictive analgesics. The recent clinical success of selective Nav1.8 inhibitors like VX-548 for acute pain provides powerful proof-of-concept and has invigorated the field.[9][25]

Future research will focus on optimizing the selectivity and pharmacokinetic properties of Nav1.8 inhibitors to ensure efficacy in chronic neuropathic pain states while maintaining a wide safety margin. Furthermore, exploring novel mechanisms of modulation, such as targeting the proteins that regulate Nav1.8 trafficking and scaffolding, may offer alternative therapeutic strategies.[26] The continued development of potent and selective Nav1.8 modulators represents one of the most promising avenues toward a new generation of pain therapeutics that can effectively treat neuropathic pain without the liabilities of current standards of care.

References

- 1. mdpi.com [mdpi.com]

- 2. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Upregulation of Nav1.8 Sodium Channels on the Membrane of Dorsal Root Ganglia Neurons Contributes to the Development of Cancer-Induced Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nav1.8 - Wikipedia [en.wikipedia.org]

- 7. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical Trial Builds Upon Yale Studies to Provide Proof-of-Concept that Subtype-specific Sodium Channel Blockers can Reduce Pain in Humans | Yale School of Medicine [medicine.yale.edu]

- 10. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Voltage gated sodium channels as therapeutic targets for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redistribution of NaV1.8 in Uninjured Axons Enables Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The tetrodotoxin-resistant Na+ channel Nav1.8 is essential for the expression of spontaneous activity in damaged sensory axons of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain [frontiersin.org]

- 15. Functional up-regulation of Nav1.8 sodium channel in Aβ afferent fibers subjected to chronic peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. Inactivation properties of sodium channel Nav1.8 maintain action potential amplitude in small DRG neurons in the context of depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. m.youtube.com [m.youtube.com]

- 26. Pharmacologically enabling the degradation of Na V 1.8 channels to reduce neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to PF-01247324: A Selective Nav1.8 Blocker for Inflammatory Pain Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-01247324, a selective blocker of the voltage-gated sodium channel Nav1.8, for the investigation of inflammatory pain. This document consolidates key quantitative data, detailed experimental protocols from pivotal preclinical studies, and visual representations of its mechanism of action and experimental workflows.

Core Concepts: Targeting Nav1.8 for Inflammatory Pain

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, including neurons. The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in peripheral sensory neurons, particularly nociceptors, which are responsible for detecting painful stimuli. In inflammatory conditions, the expression and activity of Nav1.8 are upregulated, contributing to the hyperexcitability of these neurons and the sensation of pain. This compound is a potent and selective small molecule inhibitor of Nav1.8, making it a valuable tool for dissecting the role of this channel in inflammatory pain and for the development of novel analgesics.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, facilitating a clear comparison of its potency, selectivity, and efficacy.

Table 1: In Vitro Potency and Selectivity of this compound

| Channel Subtype | Cell Line | IC50 (nM) | Fold Selectivity vs. hNav1.8 | Reference |

| Human Nav1.8 | HEK293 | 196 | - | [1] |

| Human TTX-R (native) | DRG Neurons | 331 | - | [1] |

| Rodent TTX-R (native) | DRG Neurons | 448 | - | [1] |

| Human Nav1.5 | HEK293 | ~10,000 | ~50 | [1] |

| Human Nav1.1 | HEK293 | >10,000 | >50 | [3] |

| Human Nav1.7 | HEK293 | >10,000 | >50 | [3] |

TTX-R: Tetrodotoxin-Resistant; DRG: Dorsal Root Ganglion

Table 2: In Vivo Efficacy of this compound in Rodent Models of Inflammatory Pain

| Pain Model | Species | Administration Route | Dose (mg/kg) | Efficacy | Unbound Plasma Exposure (µM) | Reference |

| Carrageenan-induced Thermal Hyperalgesia | Rat | Oral | 30 | Significant reversal of thermal hyperalgesia | 0.218 | [4] |

| CFA-induced Mechanical Hyperalgesia | Rat | Oral | 30 | Significant reversal of mechanical hyperalgesia | 0.126 | [4] |

| Formalin Test (Phase 2) | Rat | Oral | 100 | 37% reduction in flinching | Not Reported | [4] |

CFA: Complete Freund's Adjuvant

Signaling Pathway and Mechanism of Action

The following diagram illustrates the role of Nav1.8 in the inflammatory pain pathway and the mechanism by which this compound exerts its analgesic effect.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments cited in the literature, enabling researchers to replicate and build upon these findings.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

Objective: To determine the potency and selectivity of this compound on human Nav1.8 channels and other sodium channel subtypes.

Cell Lines:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human Nav1.8 channel (hNav1.8).

-

HEK293 cells stably expressing other human sodium channel subtypes (e.g., hNav1.1, hNav1.5, hNav1.7).

-

Acutely dissociated human and rat dorsal root ganglion (DRG) neurons for studying native tetrodotoxin-resistant (TTX-R) currents.[1]

Solutions:

-

External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 Glucose, 10 HEPES, adjusted to pH 7.4 with NaOH. For recording TTX-R currents in DRG neurons, include 300 nM Tetrodotoxin (TTX) to block TTX-sensitive channels.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

Voltage-Clamp Protocol:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at a voltage that approximates the half-inactivation potential for each specific channel subtype to ensure an appropriate assessment of pharmacological selectivity.[2]

-

Elicit sodium currents using a depolarizing voltage step (e.g., to 0 mV for 20 ms).

-

Apply this compound at various concentrations to the external solution.

-

Measure the peak inward sodium current before and after drug application to determine the percentage of inhibition.

-

Construct concentration-response curves and fit with the Hill equation to determine the IC50 value.

In Vivo Inflammatory Pain Models

Objective: To evaluate the efficacy of this compound in reducing inflammatory pain behaviors in rodents.

Animal Models:

-

Carrageenan-induced Thermal Hyperalgesia: Male Sprague-Dawley rats (150-250 g).[4]

-

Induction: Inject 100 µL of 2% λ-carrageenan in saline into the plantar surface of one hind paw.

-

-

Complete Freund's Adjuvant (CFA)-induced Mechanical Hyperalgesia: Male Sprague-Dawley rats (150-250 g).[4]

-

Induction: Inject 100 µL of CFA into the plantar surface of one hind paw.

-

Drug Administration:

-

Formulation: this compound is suspended in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water.[4]

-

Route: Oral gavage.

-

Dosing: Doses ranging from 10 to 100 mg/kg are administered.[4]

-

Timing: The compound is typically administered 2 hours after the induction of inflammation.

Behavioral Assays:

-

Thermal Hyperalgesia (Hargreaves Test):

-

Place the rat in a clear plastic chamber on a glass surface.

-

Apply a radiant heat source to the plantar surface of the inflamed paw.

-

Record the latency (in seconds) for the rat to withdraw its paw.

-

A shorter withdrawal latency indicates thermal hyperalgesia.

-

-

Mechanical Hyperalgesia (von Frey Test):

-

Place the rat in a clear plastic chamber on a wire mesh floor.

-

Apply calibrated von Frey filaments of increasing force to the plantar surface of the inflamed paw.

-

Determine the paw withdrawal threshold (in grams), which is the lowest force that elicits a withdrawal response.

-

A lower withdrawal threshold indicates mechanical allodynia/hyperalgesia.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel Nav1.8 blocker like this compound for inflammatory pain.

This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound as a tool to study the role of Nav1.8 in inflammatory pain. The detailed protocols and compiled data should facilitate the design and execution of further preclinical investigations in this promising area of pain research.

References

- 1. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

In Vivo Therapeutic Potential of PF-01247324: A Selective Nav1.8 Channel Blocker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PF-01247324 is a novel, orally bioavailable small molecule that acts as a selective blocker of the Nav1.8 voltage-gated sodium channel.[1][2] Nav1.8 channels are predominantly expressed in the peripheral nervous system, specifically in nociceptive dorsal root ganglion (DRG) neurons, and have been identified as a key molecular target for the treatment of chronic pain.[1][3] This technical guide provides a comprehensive overview of the in vivo studies conducted with this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and workflows. The presented data underscores the therapeutic potential of this compound in various preclinical models of pain and neurological disorders.[1][4]

Core Mechanism of Action: Selective Nav1.8 Blockade

This compound exerts its therapeutic effects by selectively inhibiting the Nav1.8 sodium channel, a tetrodotoxin-resistant (TTX-R) channel crucial for the upstroke of the action potential in sensory neurons.[1][5] This selectivity is a key feature, as it minimizes off-target effects on other sodium channel isoforms that are vital for physiological functions in the central nervous system and cardiac tissue.[1][6] The inhibition by this compound is both state- and frequency-dependent, meaning it preferentially binds to and blocks Nav1.8 channels that are in an inactivated state and firing at high frequencies, which is characteristic of pathological pain states.[5]

References

- 1. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 4. Oral administration of this compound, a subtype-selective Nav1.8 blocker, reverses cerebellar deficits in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oral Administration of this compound, a Subtype-Selective Nav1.8 Blocker, Reverses Cerebellar Deficits in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

PF-01247324: A Deep Dive into its Effects on Sensory Neuron Excitability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of PF-01247324 on sensory neuron excitability. It details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the underlying pathways and workflows. This document is intended to serve as a thorough resource for researchers and professionals in the fields of pain pharmacology and drug development.

Core Mechanism of Action: Selective Blockade of NaV1.8 Channels

This compound is a selective and orally bioavailable blocker of the voltage-gated sodium channel subtype NaV1.8.[1][2][3] This channel is predominantly expressed in the peripheral nervous system, specifically in the small-diameter sensory neurons of the dorsal root ganglia (DRG), which are crucial for pain signaling.[1][4][5] By selectively inhibiting NaV1.8, this compound effectively reduces the excitability of these sensory neurons, thereby attenuating nociception.[1][2][6] The blockade of NaV1.8 by this compound is both frequency- and state-dependent, indicating a higher affinity for channels in the open or inactivated states, which are more prevalent during high-frequency firing associated with pain states.[1][2]

Signaling Pathway: Inhibition of Neuronal Excitability

Caption: Mechanism of this compound action on sensory neuron excitability.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Channel/Current | Species | Expression System | IC50 | Reference |

| hNaV1.8 | Human | Recombinant (HEK293) | 196 nM | [1][2][3] |

| TTX-R Current | Human | Native (DRG neurons) | 331 nM | [1][2][3] |

| TTX-R Current | Rodent | Native (DRG neurons) | 448 nM | [1][2] |

| hNaV1.5 | Human | Recombinant | ~10 µM | [1][2] |

| TTX-S Channels (hNaV1.2-1.7) | Human | Recombinant | ~10-18 µM | [1][2] |

TTX-R: Tetrodotoxin-resistant; TTX-S: Tetrodotoxin-sensitive; DRG: Dorsal Root Ganglion; HEK: Human Embryonic Kidney.

Table 2: Effect of this compound on Sensory Neuron Action Potential Firing

| Species | Preparation | This compound Concentration | Effect | Reference |

| Rat | DRG Neurons | 1 µM | Significantly reduced evoked action potential firing | [1] |

| Human | DRG Neurons | 1 µM | Significantly reduced evoked action potential firing | [1] |

Table 3: In Vivo Efficacy in Rodent Pain Models

| Model | Species | This compound Dose | Effect | Reference |

| Carrageenan-induced thermal hyperalgesia | Rat | 30 mg/kg | Significant reversal of thermal hyperalgesia | [3] |

| CFA-induced mechanical hyperalgesia | Rat | 30 mg/kg | Significant reversal of mechanical hyperalgesia | [3] |

| Formalin-induced flinching (Phase 2) | Rat | 100 mg/kg | 37% reduction in flinching behavior | [3] |

CFA: Complete Freund's Adjuvant.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited.

In Vitro Electrophysiology: Patch-Clamp Recordings

Objective: To determine the potency and selectivity of this compound on various sodium channel subtypes and its effect on neuronal excitability.

Cell Preparations:

-

Recombinant Human Channels: Human embryonic kidney (HEK293) cells stably expressing different human NaV channel subtypes (e.g., hNaV1.8, hNaV1.5, hNaV1.7).

-

Native Neurons: Dorsal root ganglion (DRG) neurons acutely dissociated from rats or obtained from human donors.

Recording Technique:

-

Whole-cell patch-clamp: This technique was used to record voltage-gated sodium currents in voltage-clamp mode and action potentials in current-clamp mode.

-

Voltage-clamp protocol for IC50 determination: Cells were held at a holding potential specific to the half-inactivation voltage for each channel subtype to ensure an appropriate assessment of pharmacological selectivity. A depolarizing test pulse was applied to elicit sodium currents.

-

Current-clamp protocol for excitability: Neurons were held at a resting membrane potential of -60 mV. A series of depolarizing current steps of 1-second duration were injected to evoke action potential firing. The number of action potentials fired was quantified before and after the application of this compound.

Solutions:

-

External solution (in mM): Typically contained NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. Tetrodotoxin (TTX) was used to block TTX-sensitive sodium channels when studying TTX-resistant currents in native neurons.

-

Internal (pipette) solution (in mM): Generally consisted of CsF or KCl, NaCl, EGTA, HEPES, and Mg-ATP, with the pH adjusted to 7.2.

Data Analysis:

-

IC50 values: Concentration-response curves were generated by plotting the percentage inhibition of the sodium current against the logarithm of the this compound concentration. The data were fitted with a Hill equation to determine the IC50 value.

-

Action potential firing: The number of evoked action potentials was counted and compared between control and drug application conditions using appropriate statistical tests (e.g., paired t-test).

Experimental Workflow: In Vitro Patch-Clamp

References

- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Chronic Pain: The Therapeutic Potential of this compound, a Selective NaV1.8 Channel Blocker [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols for PF-01247324 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-01247324 is a potent and selective blocker of the voltage-gated sodium channel Nav1.8.[1][2][3] This channel is predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglion (DRG) and has been identified as a key target for the treatment of chronic pain.[2][3][4] this compound exhibits significant selectivity for Nav1.8 over other sodium channel subtypes, making it a valuable tool for investigating the role of Nav1.8 in pain pathways and a promising candidate for the development of novel analgesics.[1][2][3] These application notes provide detailed protocols for the in vitro characterization of this compound using electrophysiological assays.

Data Presentation

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been quantified across various sodium channel subtypes and in different cellular contexts. The following table summarizes the key IC50 values obtained from whole-cell patch-clamp electrophysiology experiments.

| Target | Cell Line/Neuron Type | Species | IC50 (nM) | Reference |

| Nav1.8 (recombinant) | HEK293 | Human | 196 | [1][2][3][5] |

| Nav1.8 (native TTX-R) | Dorsal Root Ganglion (DRG) Neurons | Human | 331 | [2][3][5] |

| Nav1.8 (native TTX-R) | Dorsal Root Ganglion (DRG) Neurons | Rat | 448 | [2][3][5] |

| Nav1.8 (native TTX-R) | Dorsal Root Ganglion (DRG) Neurons | Mouse | 530 | [5] |

| Nav1.5 (recombinant) | HEK293 | Human | ~10,000 | [1][2][5] |

| Nav1.7 (recombinant) | HEK293 | Human | ~18,000 | [1][2][5] |

| Nav1.2 (recombinant) | HEK293 | Human | ~10,000 | [5] |

TTX-R: Tetrodotoxin-Resistant

Signaling Pathway and Mechanism of Action

This compound selectively binds to the Nav1.8 sodium channel, which is a key component in the transmission of pain signals. In nociceptive neurons, the influx of sodium ions through Nav1.8 channels is critical for the generation and propagation of action potentials in response to noxious stimuli. By blocking these channels, this compound reduces the excitability of these sensory neurons, thereby inhibiting the transmission of pain signals to the central nervous system. The block of Nav1.8 by this compound has been shown to be both frequency- and state-dependent.[2][3][5]

Experimental Protocols

The primary in vitro method for characterizing this compound is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel activity in single cells.

General Experimental Workflow

The characterization of a Nav1.8 inhibitor like this compound typically follows a structured workflow, progressing from initial screening to detailed biophysical characterization.

Protocol 1: Whole-Cell Voltage-Clamp on HEK293 Cells Stably Expressing Nav1.8

This protocol is designed to determine the potency (IC50) of this compound on recombinant human Nav1.8 channels.

1. Cell Culture and Preparation:

-

Culture HEK293 cells stably expressing the human Nav1.8 alpha subunit in DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For recording, plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

2. Solutions and Reagents:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

-

This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to final concentrations in the external solution on the day of the experiment.

3. Electrophysiological Recording:

-

Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -100 mV.

-

Elicit Nav1.8 currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

-

To assess the state-dependence of the block, vary the holding potential (e.g., to the V1/2 of inactivation). To assess frequency-dependence, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz).

4. Data Acquisition and Analysis:

-

Record currents using an appropriate patch-clamp amplifier and data acquisition software.

-

Apply this compound at increasing concentrations and record the steady-state block of the peak inward current at each concentration.

-

To calculate the IC50 value, plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data with a Hill equation.

Protocol 2: Current-Clamp on Primary Dorsal Root Ganglion (DRG) Neurons

This protocol is used to assess the effect of this compound on the excitability of native neurons that endogenously express Nav1.8.

1. DRG Neuron Culture:

-

Isolate DRGs from rodents (e.g., rats or mice) following approved animal care and use protocols.

-

Dissociate the ganglia into single cells using a combination of enzymatic (e.g., collagenase and dispase) and mechanical trituration.

-

Plate the dissociated neurons on coverslips coated with poly-D-lysine and laminin.

-

Culture the neurons in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

2. Solutions and Reagents:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 0.1 EGTA, 10 HEPES, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.3 with KOH.

-

This compound Working Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

-

Transfer a coverslip with cultured DRG neurons (typically after 1-3 days in vitro) to the recording chamber.

-

Perfuse with the external solution.

-

Using the current-clamp mode of the amplifier, record the resting membrane potential of a small-diameter neuron (a population enriched in Nav1.8).

-

Inject a series of depolarizing current steps of increasing amplitude to elicit action potential firing.

-

Perfuse the chamber with a known concentration of this compound (e.g., 1 µM) and repeat the current injection protocol.[5]

-

A "washout" step, where the compound is removed, can be performed to check for the reversibility of the effect.

4. Data Acquisition and Analysis:

-

Record the number of action potentials fired at each current step before and after the application of this compound.

-

Analyze other action potential parameters such as threshold, amplitude, and duration.

-

A significant reduction in the number of evoked action potentials in the presence of this compound indicates a reduction in neuronal excitability.[2][5]

Conclusion

This compound is a valuable pharmacological tool for the study of Nav1.8 channels. The protocols outlined above provide a framework for the in vitro characterization of its inhibitory effects on both recombinant and native channels. These assays are crucial for understanding its mechanism of action and for the development of novel therapeutics for pain management.

References

- 1. A novel selective and orally bioavailable Nav1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel selective and orally bioavailable Nav 1.8 channel blocker, this compound, attenuates nociception and sensory neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]

- 5. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Patch-Clamp Electrophysiology with PF-01247324

For Researchers, Scientists, and Drug Development Professionals

Introduction